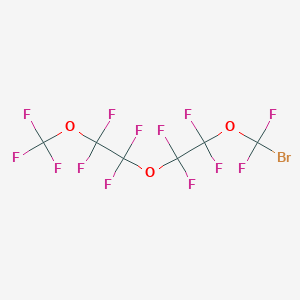

1-Bromoperfluoro-2,5,8-trioxanonane

Description

Contextualization within Perfluorinated Compound Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a broad group of fluorinated organic compounds that have garnered significant attention due to their widespread use and persistence in the environment. This class of compounds is characterized by the presence of a perfluoroalkyl moiety, (CnF2n+1)‐R. The inclusion of fluorine, the most electronegative element, creates strong carbon-fluorine bonds, leading to high thermal, chemical, and biological stability. The addition of multiple fluorine atoms to pharmaceuticals and veterinary drugs can increase lipophilicity and bioavailability. researchgate.net

Structural Characteristics of Perfluoroether Oligomers with Terminal Halogens

Perfluoroether oligomers are chain-like molecules composed of repeating perfluoroether units. When these oligomers are terminated with a halogen, such as bromine, they become valuable intermediates in organic synthesis. The general structure can be represented as X-(CF2-CF(CF3)-O)n-Rf, where X is a halogen and Rf is a perfluorinated alkyl group. The presence of the halogen provides a reactive site on an otherwise inert perfluorinated chain. This allows for the introduction of various functional groups through well-established halogen chemistry.

Overview of Academic Research Trajectories for Halogenated Perfluoroethers

Academic research on halogenated perfluoroethers is diverse, with a significant focus on their application in creating novel polymers and surface-active agents. The reactivity of the terminal halogen allows for these molecules to be used as initiators or building blocks in various polymerization techniques. For instance, brominated perfluoroethers can be utilized in atom transfer radical polymerization (ATRP) to synthesize block copolymers. These copolymers, containing both a fluorinated and a non-fluorinated block, can self-assemble into unique nanostructures with applications in areas such as drug delivery and advanced coatings. The synthesis of fluorinated block copolymers and their use as surfactants in supercritical carbon dioxide is an active area of research. rsc.org

Significance of 1-Bromoperfluoro-2,5,8-trioxanonane as a Building Block in Fluorocarbon Synthesis

This compound, with the chemical formula C6BrF13O3, is a key example of a halogenated perfluoroether oligomer. Its significance lies in its ability to act as a versatile precursor for a variety of more complex fluorinated molecules. The bromine atom can be displaced through nucleophilic substitution reactions, allowing for the attachment of a wide range of functional groups. This makes it a valuable tool for the synthesis of fluorinated surfactants, lubricants, and polymers with tailored properties. For example, the reaction of brominated precursors is a key step in creating perfluoropolyether-based surfactants for specialized applications like droplet digital PCR. google.com

The general approach to synthesizing such terminally brominated perfluoropolyethers can involve the thermal treatment of a peroxidic perfluoropolyether in the presence of bromine-containing compounds. nih.gov Another method involves the photochemical bromination of the corresponding iodide. fu-berlin.de

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 330562-45-3 |

| Molecular Formula | C6BrF13O3 |

| Molecular Weight | 446.95 g/mol |

| Appearance | Clear liquid |

| Boiling Point | 100 °C |

| Melting Point | 40-42 °C |

| Density | 1.935 g/cm³ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQGQPTZDXLRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF13O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375113 | |

| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-45-3 | |

| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 1 Bromoperfluoro 2,5,8 Trioxanonane

Established Synthetic Pathways for Halogenated Perfluoroether Oligomers

The generation of perfluoropolyether (PFPE) chains, the foundational structures for halogenated derivatives, is predominantly achieved through two major polymerization routes: photooxidative polymerization and anionic polymerization. fluorochemie.comchemwells.com These methods allow for the construction of ether backbones from fluorinated monomers.

Photooxidative polymerization is a key industrial method for synthesizing linear and branched PFPEs. fluorochemie.comchemwells.com This process typically involves the reaction of perfluoroalkenes, such as tetrafluoroethylene (B6358150) (TFE) or hexafluoropropylene (HFP), with oxygen under ultraviolet (UV) irradiation at low temperatures. fluorochemie.comrsc.org

The reaction proceeds through a radical mechanism, initiating the formation of a polyperoxide chain. This unstable intermediate contains peroxide (O-O) linkages within the ether backbone. rsc.org A subsequent thermal or photochemical treatment is employed to break these peroxide bonds, followed by a stabilization step, often using elemental fluorine, to eliminate reactive end-groups like acyl fluorides and yield a chemically inert PFPE. fluorochemie.com The modification of these terminal acyl fluoride (B91410) groups is a critical step for introducing other functionalities. rsc.org

Table 1: Overview of Photooxidative Polymerization for PFPE Synthesis

| Parameter | Description |

|---|---|

| Monomers | Tetrafluoroethylene (TFE), Hexafluoropropylene (HFP). fluorochemie.comchemwells.com |

| Reagents | Oxygen (O₂). fluorochemie.com |

| Conditions | Low temperature, Ultraviolet (UV) irradiation. chemwells.com |

| Intermediates | Polyperoxide structures. rsc.org |

| End-Group Type | Typically acyl fluorides (-COF), which can be converted to other functional groups. fluorochemie.comrsc.org |

Anionic polymerization offers another versatile route to PFPEs, particularly for producing branched structures. chemwells.comwikipedia.org This method often utilizes hexafluoropropylene oxide (HFPO) as the monomer. chemwells.com The polymerization is initiated by a fluoride ion catalyst, such as cesium fluoride (CsF), in an aprotic solvent. chemwells.com

This process is a form of chain-growth polymerization where the anionic initiator attacks the monomer, opening the epoxide ring and creating a propagating anionic center. wikipedia.org The reaction continues with the sequential addition of monomer units. wikipedia.org A significant advantage of this approach, particularly when carefully controlled, is its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and architectures. wikipedia.orgyoutube.com The resulting polymers typically possess an acyl fluoride terminal group, providing a reactive site for further chemical modification. chemwells.com

Table 2: Key Features of Anionic Polymerization for Fluoroether Oligomers

| Feature | Details |

|---|---|

| Common Monomer | Hexafluoropropylene oxide (HFPO). chemwells.com |

| Catalyst/Initiator | Fluoride ions, commonly from Cesium Fluoride (CsF). chemwells.com |

| Solvent Type | Aprotic solvents (e.g., tetrahydrofuran). wikipedia.org |

| Polymerization Type | Anionic chain-growth, often living polymerization. wikipedia.org |

| Resulting End-Group | Acyl fluoride (-COF). chemwells.com |

The introduction of a bromine atom at the terminus of a perfluorinated ether chain requires the conversion of a reactive end-group, typically a carboxylic acid derivative formed from the acyl fluoride precursor. A plausible and effective method analogous to the Hunsdiecker reaction can be employed.

This process involves two main steps:

Formation of a Silver Carboxylate Salt : The perfluoroether acyl fluoride precursor is first hydrolyzed to the corresponding carboxylic acid. This acid is then treated with a silver salt, such as silver(I) oxide (Ag₂O), to form a stable perfluoroether silver carboxylate. nih.gov

Halogenation with Elemental Bromine : The dried silver carboxylate salt is then reacted with elemental bromine (Br₂). This reaction proceeds with the loss of carbon dioxide (CO₂) and the precipitation of silver bromide (AgBr), resulting in the desired 1-bromo-perfluoroether product. nih.gov

This transformation is a critical step in converting the stable polymer backbone into a halogenated compound ready for further use.

Detailed Reaction Conditions for the Formation of 1-Bromoperfluoro-2,5,8-trioxanonane

The successful synthesis of this compound from its perfluoroether precursor relies on the careful control of reaction conditions, including the choice of solvent and the use of appropriate reagents that can be considered catalytic in function.

The choice of solvent is critical in the synthesis of fluorinated compounds due to their unique solubility characteristics. For the conversion of a perfluoroether carboxylate to its brominated derivative, the solvent must be inert to the reactive intermediates and reagents, particularly elemental bromine.

Aprotic and Non-polar Solvents : Inert, non-polar, and aprotic solvents are generally preferred. Carbon tetrachloride (CCl₄) is a traditional solvent for such bromination reactions. ncert.nic.in

Fluorinated Solvents : In modern syntheses involving highly fluorinated molecules, perfluorinated solvents like perfluorobenzene (PFB) or perfluorohexanes may be used to ensure the solubility of the perfluoroether precursors. nih.gov Mixed solvent systems, such as dichloromethane (B109758) (DCM) and PFB, have also been utilized in the functionalization of perfluoropolyalkylethers (PFPAE). nih.gov

The optimization of the reaction media involves ensuring all reactants remain in the solution phase while allowing for the easy separation of inorganic precipitates like AgBr.

In the context of the Hunsdiecker-type reaction for brominating perfluoroether carboxylates, the "catalytic system" is inherently part of the stoichiometric reagents used. The key transformation relies on the formation of the silver(I) carboxylate intermediate. nih.gov

Silver(I) Oxide (Ag₂O) : This reagent is used to convert the perfluoroether carboxylic acid into its silver salt. nih.gov While consumed in the reaction, its role is essential for activating the carboxylate group towards bromination.

Lewis Acids : While not always required for this specific conversion, Lewis acid catalysts are frequently used in other types of electrophilic halogenations on different substrates to enhance the electrophilicity of the halogen. ncert.nic.in However, for the decarboxylative bromination of a silver salt, such external catalysts are generally not necessary.

The reaction proceeds efficiently once the silver salt is formed and treated with bromine, driven by the thermodynamic favorability of CO₂ evolution and AgBr precipitation.

Temperature and Pressure Regimes for Controlled Synthesis

The precise control of temperature and pressure is critical to ensure the selective synthesis of this compound and to minimize the formation of byproducts.

For the Hunsdiecker reaction , the thermal decomposition of the intermediate acyl hypobromite (B1234621) is a key step. The reaction is typically carried out at moderately elevated temperatures, although specific conditions for perfluoroether systems can vary. The pressure is generally maintained at atmospheric pressure, but conducting the reaction under reduced pressure can help in the removal of volatile byproducts like carbon dioxide, driving the reaction to completion.

In free-radical bromination reactions, temperature control is crucial for managing the reaction rate and selectivity. These reactions are often initiated by UV light or radical initiators at temperatures ranging from ambient to moderately elevated. youtube.comyoutube.com The pressure is typically not a critical parameter and is usually atmospheric.

Mechanistic Investigations of Bromine Functionalization in Fluoroether Architectures

The primary mechanism for the introduction of the bromine atom onto the perfluoroether backbone via the Hunsdiecker reaction is believed to proceed through a radical chain mechanism . wikipedia.org

The key steps are as follows:

Initiation: The reaction is initiated by the formation of a bromine radical, often through the homolytic cleavage of bromine.

Propagation: The silver salt of the perfluoroether carboxylic acid reacts with a bromine radical to form an acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage of the O-Br bond and subsequent decarboxylation to generate a perfluoroether radical (R_f•). This radical then abstracts a bromine atom from a bromine molecule to form the desired this compound and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Precursor Role in the Synthesis of Functionalized Perfluoroether Derivatives

The bromine atom in this compound serves as a versatile functional handle, enabling its conversion into a wide range of other functional groups.

Conversion to Perfluorinated Sulfonic Acid Derivatives

A significant application of this compound is its use as a precursor for perfluorinated sulfonic acids. These sulfonic acid derivatives are important components in the development of ion-exchange membranes for applications such as fuel cells. google.comfluorine1.rugoogle.com The conversion can be achieved through a series of reactions, which may involve the displacement of the bromide with a sulfur-containing nucleophile, followed by oxidation to the sulfonic acid. One potential route involves the reaction with sodium sulfite, followed by oxidation.

Exploration of Alternative End-Group Functionalization Strategies

The reactivity of the carbon-bromine bond allows for the introduction of various other functional groups through nucleophilic substitution or organometallic intermediates.

Alcohols: The bromo-functionalized ether can be converted to the corresponding alcohol. This can be achieved by reacting it with a suitable oxygen nucleophile, potentially through a Grignard reagent intermediate followed by reaction with an oxygen source like an epoxide.

Amines: Nucleophilic substitution with ammonia (B1221849) or primary amines can lead to the formation of perfluoroether amines. youtube.com These reactions often require elevated temperatures and pressures due to the reduced reactivity of the perfluoroalkyl bromide. youtube.com

Esters: Ester functionalities can be introduced by reacting the corresponding perfluoroether alcohol (derived from the bromide) with a carboxylic acid or its derivative.

Silanes: The formation of perfluoroether silanes can be accomplished via the generation of a Grignard reagent from this compound, followed by reaction with a chlorosilane. gelest.comresearchgate.netdtic.mil This provides a pathway to create fluorinated silane (B1218182) coupling agents and surface modifiers. gelest.comresearchgate.netdtic.mil

Purification and Isolation Techniques for this compound and Related Intermediates

The purification of this compound and its derivatives is crucial to obtain materials with the desired properties. Due to the high boiling points and unique solubility characteristics of fluorinated compounds, specialized techniques are often required.

Fractional distillation under reduced pressure is a common method for separating components with different volatilities. This technique is particularly useful for purifying the final bromo-perfluoroether from starting materials and byproducts.

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful technique for the purification of fluorinated compounds. shimadzu.frchromatographyonline.comnih.govwaters.com Reversed-phase HPLC using fluorinated stationary phases can provide excellent separation of complex mixtures of fluorinated ethers and their derivatives. chromatographyonline.comnih.gov

Chemical Transformations and Derivatization Pathways of 1 Bromoperfluoro 2,5,8 Trioxanonane

Nucleophilic Substitution Reactions Involving the Terminal Bromine

The electron-withdrawing nature of the perfluoroalkyl chain activates the terminal bromine atom for nucleophilic attack, facilitating a range of substitution reactions. This reactivity allows for the introduction of diverse functional groups, leading to the synthesis of valuable perfluoroether derivatives.

The reaction of 1-bromoperfluoro-2,5,8-trioxanonane with sulfur-based nucleophiles provides a direct route to perfluoroether thiols and their derivatives, which are important intermediates in materials science and surface chemistry. For instance, treatment of the bromo-compound with a thiolate salt, such as potassium thioacetate, followed by hydrolysis, yields the corresponding perfluoroether thiol. These thiols can be further oxidized to produce sulfonic acids or sulfonates, which are highly sought after for their strong acidity and surfactant properties.

A typical reaction sequence is outlined below:

Step 1: Thioacetylation CF₃(OCF₂CF₂)₃Br + KSAc → CF₃(OCF₂CF₂)₃SAc + KBr

Step 2: Hydrolysis CF₃(OCF₂CF₂)₃SAc + H₂O → CF₃(OCF₂CF₂)₃SH + CH₃COOH

These reactions are generally carried out in polar aprotic solvents to ensure the solubility of the reactants. The resulting perfluoroether thiols are versatile building blocks for self-assembled monolayers and functional polymers.

This compound readily reacts with various oxygen-containing nucleophiles, such as alkoxides and phenoxides, to form a new generation of perfluoroether-containing ethers. These reactions are typically performed under Williamson ether synthesis conditions, where a deprotonated alcohol or phenol (B47542) displaces the bromide ion.

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Perfluoroether methyl ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Perfluoroether phenyl ether |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Perfluoroether acetate ester |

The resulting ether and ester products often exhibit enhanced thermal and chemical stability, making them suitable for applications as high-performance lubricants, heat-transfer fluids, and dielectric materials.

The terminal bromine of this compound can also be displaced by nitrogen-based nucleophiles, such as amines and azides, to introduce nitrogen-containing functionalities. Primary and secondary amines react with the bromo-compound to form the corresponding perfluoroether-substituted amines, which can serve as precursors for surfactants and corrosion inhibitors.

The reaction with sodium azide (B81097) is particularly noteworthy as it provides a convenient route to perfluoroether azides. These azides are valuable intermediates for the synthesis of triazoles via "click chemistry" and can also be reduced to primary amines.

| Nucleophile | Product |

| Ammonia (B1221849) (NH₃) | Perfluoroether amine |

| Diethylamine (Et₂NH) | Perfluoroether diethylamine |

| Sodium Azide (NaN₃) | Perfluoroether azide |

Radical Reactions Initiated by the Bromine Moiety

The relatively weak carbon-bromine bond in this compound allows for its homolytic cleavage, initiating a variety of radical-mediated transformations. This reactivity is particularly useful in the field of polymer chemistry.

This compound can act as a chain transfer agent in conventional free radical polymerization. In this role, it helps to control the molecular weight of the resulting polymers by introducing a bromine end-group. This process, known as telomerization, yields polymers with a perfluoroether tail and a bromine terminus, which can be further functionalized.

This compound is an excellent initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. ethz.chtcichemicals.comresearchgate.net ATRP allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures. cmu.edunih.gov

In a typical ATRP process, a transition metal complex, such as a copper(I) halide complexed with a nitrogen-based ligand, reversibly abstracts the bromine atom from the initiator. This generates a carbon-centered radical that can add to a monomer, initiating polymerization. The reversible nature of this activation/deactivation process provides excellent control over the polymerization.

The use of this compound as an ATRP initiator allows for the creation of block copolymers containing a perfluoroether segment. These amphiphilic block copolymers are of great interest for a variety of applications, including drug delivery, surface modification, and as compatibilizers in polymer blends.

Table of Compound Names

| Common Name | IUPAC Name |

| This compound | 1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane |

| Potassium thioacetate | Ethanethioic acid, S-potassium salt |

| Sodium methoxide | Sodium methoxide |

| Sodium phenoxide | Sodium phenoxide |

| Sodium acetate | Sodium acetate |

| Ammonia | Azane |

| Diethylamine | N-Ethylethanamine |

| Sodium azide | Sodium azide |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for synthetic modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and it is anticipated that this perfluorinated compound could serve as a substrate in several such transformations. The high electronegativity of the perfluoroalkyl group can influence the reactivity of the C-Br bond, often requiring specific catalytic systems.

Suzuki-Miyaura Coupling with Organoborons

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. While specific studies on this compound are absent, the general reactivity of perfluoroalkyl bromides in Suzuki-Miyaura couplings has been documented. These reactions typically require a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for an efficient catalytic cycle, with bulky, electron-rich phosphines often being effective.

A hypothetical Suzuki-Miyaura coupling of this compound with an arylboronic acid would be expected to yield a perfluoro-2,5,8-trioxanonane-substituted aromatic compound. The reaction conditions would likely need to be optimized to overcome the electronic effects of the perfluoroether chain.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

| Entry | Organoboron Reagent | Palladium Catalyst | Ligand | Base | Expected Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1-Phenylperfluoro-2,5,8-trioxanonane |

| 2 | 4-Tolylboronic acid | Pd₂(dba)₃ | SPhos | CsF | 1-(4-Tolyl)perfluoro-2,5,8-trioxanonane |

| 3 | Naphthalene-2-boronic acid | Pd(OAc)₂ | XPhos | K₃PO₄ | 1-(Naphthalen-2-yl)perfluoro-2,5,8-trioxanonane |

This table is illustrative and based on general knowledge of Suzuki-Miyaura couplings of perfluoroalkyl halides.

Heck and Sonogashira Coupling for Carbon-Carbon Bond Formation

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, while the Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide. It is plausible that this compound could participate in these reactions to introduce unsaturated moieties.

In a hypothetical Heck reaction, this compound would react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base to form a perfluoro-2,5,8-trioxanonane-substituted alkene.

Similarly, a Sonogashira coupling with a terminal alkyne, such as phenylacetylene, would be expected to yield a perfluoro-2,5,8-trioxanonane-substituted alkyne. This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Other Halogen-Exchange Reactions and Functional Group Interconversions

The bromine atom in this compound is a versatile handle for various functional group interconversions. Halogen exchange reactions, for instance, could replace the bromine with other halogens, opening up different reactivity pathways. A Finkelstein reaction, using an alkali metal iodide, could potentially convert the bromide to the corresponding iodide, which might be more reactive in certain coupling reactions. Conversely, reaction with a suitable fluoride (B91410) source could lead to the fully fluorinated ether.

Beyond halogen exchange, the perfluoroalkyl bromide could potentially be converted to other functional groups. For example, reaction with a nucleophile like sodium azide would introduce an azide group, which could then be reduced to a primary amine or used in click chemistry.

Polymerization Strategies Utilizing this compound as a Monomer or Chain Transfer Agent

The bifunctional nature of this compound, possessing a reactive bromine atom and a stable perfluoroether backbone, suggests its potential utility in polymer chemistry.

If the bromo-functionalized ether were to be converted into a di-functional monomer (for example, by first performing a coupling reaction to introduce a polymerizable group at the bromine terminus), it could undergo step-growth polymerization to form fluorinated polyesters or polyamides with unique properties conferred by the perfluoroether segment, such as low refractive index, high thermal stability, and chemical resistance.

Alternatively, the C-Br bond in this compound could potentially act as a chain transfer agent in certain types of radical polymerization, a process known as atom transfer radical polymerization (ATRP). In this role, it would control the growth of polymer chains, allowing for the synthesis of well-defined block copolymers where one block consists of the perfluoroether moiety. This would be a route to novel amphiphilic block copolymers with a highly fluorinated segment.

Spectroscopic Characterization and Advanced Analytical Techniques for 1 Bromoperfluoro 2,5,8 Trioxanonane and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful, non-destructive technique that probes the local magnetic fields around atomic nuclei. For a molecule with the structural complexity of 1-bromoperfluoro-2,5,8-trioxanonane, a combination of ¹⁹F, ¹³C, and ¹H NMR experiments would be essential for a full characterization.

¹⁹F NMR for Perfluorinated Backbone Elucidation

Given that fluorine-19 is a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated compounds. wikipedia.org The large chemical shift dispersion in ¹⁹F NMR allows for the clear resolution of signals from fluorine atoms in different chemical environments. wikipedia.org

For this compound (Br-CF₂CF₂-O-CF₂CF₂-O-CF₂CF₂-O-CF₃), one would expect to observe distinct signals for each of the non-equivalent CF₂ and CF₃ groups. The presence of the ether linkages and the terminal bromine atom significantly influences the electronic environment of the adjacent fluorine nuclei, leading to predictable chemical shift patterns. The electronegative oxygen atoms will generally cause a downfield shift for the α-CF₂ groups, while the bromine atom will also impart a characteristic shift to its neighboring CF₂ group.

Expected ¹⁹F NMR Data for this compound

| Fluorine Group | Expected Chemical Shift Range (ppm vs. CFCl₃) | Expected Multiplicity | Expected Coupling Partners |

|---|---|---|---|

| Br-CF₂ -CF₂-O- | -60 to -70 | Triplet | CF₂ |

| Br-CF₂-CF₂ -O- | -85 to -95 | Triplet | CF₂ |

| -O-CF₂ -CF₂-O- | -80 to -90 | Triplet | CF₂ |

| -O-CF₂-CF₂ -O- | -85 to -95 | Triplet | CF₂ |

| -O-CF₂ -CF₂-CF₃ | -80 to -90 | Quartet | CF₃ |

| -O-CF₂-CF₂ -CF₃ | -120 to -130 | Triplet of Quartets | CF₂, CF₃ |

Note: The expected chemical shift values are estimates based on general values for perfluoroethers and may vary depending on the solvent and other experimental conditions.

The spin-spin coupling between adjacent, non-equivalent fluorine nuclei would provide crucial information for confirming the connectivity of the perfluorinated backbone. For instance, the CF₂ group attached to the bromine would appear as a triplet due to coupling with the adjacent CF₂ group, and so on down the chain.

¹³C NMR for Carbon Skeleton Analysis

While less sensitive than ¹⁹F NMR, ¹³C NMR is vital for confirming the carbon framework of the molecule. The spectrum would show distinct signals for each unique carbon atom in the perfluorinated chain. The chemical shifts would be significantly influenced by the attached fluorine and oxygen atoms. Furthermore, the large one-bond carbon-fluorine coupling constants (¹J_CF) are a hallmark of fluorinated compounds and provide definitive evidence of direct C-F bonds.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

|---|---|---|

| Br-C F₂- | 110 - 120 | Triplet |

| -C F₂-O- | 115 - 125 | Triplet |

Note: The expected chemical shifts are illustrative and based on data for similar perfluorinated structures.

¹H NMR for Residual Hydrogen and End-Group Characterization

In a pure sample of this compound, the ¹H NMR spectrum would ideally be silent, as there are no hydrogen atoms in its structure. However, this technique is crucial for detecting any residual hydrogenated impurities or for characterizing derivatives where the bromine end-group has been substituted with a hydrogen-containing moiety. The presence of any proton signals would be indicative of either starting material impurities or side products from synthesis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound. This highly accurate mass measurement allows for the unambiguous determination of the elemental formula (C₆BrF₁₃O₃). The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks separated by two mass units.

Expected HRMS Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |

|---|

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecular ion of this compound to break apart in a predictable manner. The analysis of these fragment ions provides a fingerprint that can be used to confirm the structure of the molecule.

The fragmentation of perfluoroethers typically involves the cleavage of C-C and C-O bonds. The presence of the ether linkages would likely lead to characteristic fragmentation pathways involving the loss of perfluoroalkoxy and perfluoroalkyl fragments. The weakest bonds in the molecule are expected to be the C-O and C-C bonds adjacent to the ether oxygens, as well as the C-Br bond.

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Possible Fragment Structure |

|---|---|

| 367 | [M - Br]⁺ |

| 281 | [C₅F₁₁O₂]⁺ |

| 197 | [C₃F₇O]⁺ |

| 169 | [C₃F₇]⁺ |

| 119 | [C₂F₅]⁺ |

The systematic loss of CF₂O and CF₂CF₂O units would further corroborate the trioxanonane structure. The identification of these and other fragment ions would allow for a comprehensive structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic "fingerprint" dominated by the vibrations of its carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds.

IR spectroscopy is particularly sensitive to changes in the dipole moment of a molecule during vibration. The strong electronegativity of fluorine atoms results in intense absorption bands for C-F stretching modes, which are typically found in the 1350-1000 cm⁻¹ region of the spectrum. The ether linkages (C-O-C) also produce strong, characteristic stretching bands.

Recent research into per- and polyfluoroalkyl substances (PFAS) has demonstrated that the C-F stretching vibrational bands can serve as sensitive spectroscopic markers for the molecule's environment. nih.gov Changes in the bandwidth and precise frequency of these bands can indicate shifts in conformational dynamics. nih.gov For instance, broader C-F stretching bands can suggest faster conformational changes of the carbon backbone when the molecule is in a fluorous environment (surrounded by other fluorinated molecules) compared to a non-fluorous solvent. nih.gov This makes IR spectroscopy a valuable tool not just for identification, but also for studying the assembly and interactions of the fluorous phase. nih.gov

The table below summarizes the expected vibrational frequencies for the primary functional groups in this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-F | Stretch | 1350 - 1000 | Strong |

| C-O-C (ether) | Asymmetric Stretch | 1250 - 1050 | Strong |

| C-C | Stretch | 1200 - 800 | Weak to Medium |

| C-Br | Stretch | 680 - 515 | Medium to Strong |

This table presents generalized data; specific peak positions can vary based on molecular structure and environment.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is indispensable for separating the components of a mixture and assessing the purity of this compound and its derivatives. Depending on the volatility and polarity of the analytes, either gas or liquid chromatography is employed.

With a boiling point of 100°C, this compound is sufficiently volatile for analysis by Gas Chromatography (GC). exfluor.com GC is an ideal technique for assessing the purity of the compound and identifying any volatile impurities or byproducts from its synthesis.

In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of analytes between the mobile gas phase and the stationary phase coated on the column wall. For halogenated compounds, an Electron Capture Detector (ECD) is often used due to its high sensitivity to electronegative atoms like fluorine and bromine. Alternatively, a Mass Spectrometer (MS) can be coupled with the GC (GC-MS) to provide definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

| Parameter | Typical Setting | Purpose |

| Column | Fused silica (B1680970) capillary (e.g., DB-5ms, 30m x 0.25mm) | Provides high-resolution separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column. |

| Injector Temp. | ~150°C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 50°C to 120°C) | Optimizes separation of components with different boiling points. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | Provides sensitive detection (ECD) or structural identification (MS). |

This table outlines a general-purpose GC method; parameters must be optimized for specific applications.

For higher molecular weight derivatives, non-volatile products, or the analysis of oligomer distributions, High-Performance Liquid Chromatography (HPLC) is the method of choice. google.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov

The separation of fluorinated oligomers can be challenging. The choice of mobile phase is critical; for instance, combinations of tetrahydrofuran (B95107) (THF) with water can provide higher selectivity compared to THF with methanol (B129727) or acetonitrile. nih.gov In some cases, specialized mobile phases containing a fluorine-containing alcohol, such as hexafluoroisopropanol, are used to improve the dissolution and chromatography of perfluorinated polymers. google.com

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is an especially powerful variant. chromatographyonline.comnih.gov It allows for the separation of complex mixtures and provides high-confidence identification of the resulting oligomers and functionalized products based on their mass. chromatographyonline.com This is crucial for characterizing the products of reactions where this compound is used as a starting material to build larger molecules.

| Technique | Stationary Phase | Mobile Phase | Common Applications |

| RP-HPLC | C8 or C18 silica | Acetonitrile/Water, Methanol/Water, THF/Water | Purity assessment, separation of isomers and functionalized products. nih.gov |

| GPC/SEC | Porous polymer beads | Tetrahydrofuran (THF), Dichloromethane (B109758) | Determination of molecular weight and oligomer distribution. researchgate.net |

| LC-MS | C18 or similar | Gradient of organic solvent and water | Identification of unknown derivatives, analysis of complex reaction mixtures. chromatographyonline.comnih.gov |

This table compares common LC techniques for analyzing perfluoroether derivatives.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While this compound is a liquid, its derivatives can often be synthesized as crystalline solids. For these solid-state materials, single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional molecular structure. This technique involves diffracting X-rays off a crystal, and the resulting diffraction pattern is used to calculate the positions of atoms within the crystal lattice by generating an electron density map. youtube.com

A significant challenge in protein and large-molecule crystallography is the "phase problem," where information about the phase of the scattered X-rays is lost. youtube.com However, the presence of heavier atoms can be used to help solve this problem. The bromine atom in the parent compound, or other heavy atoms intentionally incorporated into its derivatives, can be used in methods like Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD). nih.gov These heavy atoms scatter X-rays anomalously, providing the necessary phase information to determine the complete crystal structure. youtube.com This makes derivatives of this compound potentially valuable for structural studies where a heavy-atom label is required. nih.gov

Advanced Spectroscopic Probes for Investigating Molecular Interactions and Conformations

Beyond routine identification, advanced spectroscopic methods can probe the specific molecular interactions and conformational preferences of perfluoroethers. These techniques are crucial for understanding the behavior of these molecules in various environments.

Attenuated Total Reflection (ATR)-FTIR Spectroscopy: This surface-sensitive IR technique can be used to study the molecular interactions of perfluoroethers at interfaces. spectroscopyonline.com By probing only a thin layer of the sample, ATR-FTIR can reveal how these molecules orient themselves and interact with surfaces or other molecules, which is critical for applications in coatings and surface modification. spectroscopyonline.com

Advanced Microwave Spectroscopy: Techniques like Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy offer extremely high resolution for analyzing molecules in the gas phase. mdpi.com This method can precisely determine the rotational constants of a molecule, providing unambiguous information about its three-dimensional structure and conformation, free from the influence of solvents or crystal packing forces. mdpi.com

NMR Spectroscopy with Fluorinated Probes: While not an optical technique, Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis. ¹⁹F NMR is particularly powerful for studying fluorinated molecules, as the chemical shifts are highly sensitive to the local electronic environment, providing detailed insights into molecular conformation and intermolecular interactions, such as fluorine-fluorine interactions. acs.org

Computational Modeling: Molecular docking and other computational simulations are increasingly used to predict and analyze the interactions of fluorinated molecules with biological targets or other materials. mdpi.com These models can simulate the binding at orthosteric and allosteric sites, highlighting the role of fluorine atoms in forming strong bonds and stabilizing ligand-receptor complexes. mdpi.com

Applications in Advanced Materials Science and Engineering

Role as a Photoacid Generator (PAG) Precursor in Photoresist Technology

Photoacid generators (PAGs) are critical components in chemically amplified photoresists, which are fundamental to modern photolithography processes used in semiconductor manufacturing. Upon exposure to light, PAGs generate a strong acid that catalyzes a solubility change in the surrounding polymer matrix, enabling the creation of intricate circuit patterns. The design of the PAG molecule is crucial for achieving high resolution and sensitivity in the lithographic process. nih.govsemiconductors.org

While direct studies detailing the use of 1-Bromoperfluoro-2,5,8-trioxanonane as a PAG precursor are not extensively documented, its chemical structure suggests a viable pathway for the synthesis of specialized perfluorinated sulfonic acid PAGs. The bromo-perfluoroether moiety can be chemically transformed into a sulfonate group, which is a common and effective photoacid. researchgate.netresearchgate.net

The synthesis of a perfluorinated sulfonic acid PAG from a precursor like this compound would conceptually involve the conversion of the terminal bromine atom into a sulfonic acid group. A general synthetic route could involve the reaction of the bromo-perfluoroether with a sulfinating agent, followed by oxidation to yield the corresponding perfluoroether sulfonic acid. This resulting sulfonic acid can then be combined with a suitable cationic group, such as a triphenylsulfonium (B1202918) or diphenyliodonium (B167342) salt, to form the final PAG. nih.gov

The synthesis of related perfluoroalkyl sulfonamides, which are precursors to sulfonic acids, has been demonstrated through the reaction of perfluoroalkanesulfonyl fluorides with amines. researchgate.net This suggests that similar chemical strategies could be employed for the conversion of bromo-perfluoroethers.

Table 1: Conceptual Synthesis Pathway for a Perfluoroether-Based PAG

| Step | Description | Reactants (Conceptual) | Product |

| 1 | Sulfination | This compound, Sulfite Salt | Perfluoro-2,5,8-trioxanonane-1-sulfinate |

| 2 | Oxidation | Perfluoro-2,5,8-trioxanonane-1-sulfinate, Oxidizing Agent | Perfluoro-2,5,8-trioxanonane-1-sulfonic acid |

| 3 | Salt Formation | Perfluoro-2,5,8-trioxanonane-1-sulfonic acid, Triphenylsulfonium Chloride | Triphenylsulfonium perfluoro-2,5,8-trioxanonane-1-sulfonate |

Upon exposure to deep ultraviolet (DUV) or extreme ultraviolet (EUV) radiation, the onium salt portion of the PAG absorbs a photon and undergoes a photochemical reaction. nih.gov This leads to the cleavage of a bond and the generation of a strong Brønsted acid—in this case, perfluoro-2,5,8-trioxanonane-1-sulfonic acid. The high acidity of perfluorinated sulfonic acids is a key advantage, as it efficiently catalyzes the deprotection reactions in the photoresist polymer, leading to a significant change in solubility. semiconductors.org The fluorinated nature of the anion also contributes to its stability and non-nucleophilicity, preventing side reactions that could degrade lithographic performance.

The incorporation of a perfluoroether chain, such as the one in this compound, into the PAG anion can have a profound impact on the lithographic performance. The flexible and bulky nature of the perfluoroether group can influence several key parameters:

Acid Diffusion: The size of the photoacid anion affects its diffusion rate within the polymer matrix. A larger, more sterically hindered anion, such as one derived from a perfluoroether, is expected to have lower diffusivity. Controlled acid diffusion is critical for achieving high resolution and minimizing line-edge roughness (LER) in the final pattern. researchgate.net

Solubility and Compatibility: The perfluoroether structure can enhance the solubility of the PAG in the fluorinated polymer resist matrix, ensuring a homogeneous distribution and preventing phase separation. researchgate.net

Surface Properties: Fluorinated compounds are known for their low surface energy. A PAG with a perfluoroether tail may influence the surface interactions at the resist-air or resist-substrate interface, which can be beneficial in certain lithographic processes, such as immersion lithography. researchgate.net

The presence of a flexible ether linkage in the perfluoroalkyl chain can also impact the conformational properties of the photoacid, potentially influencing its interaction with the polymer and its catalytic activity. mdpi.com

Integration into Functionalized Fluorinated Polymer Architectures

Fluoropolymers are a class of materials renowned for their outstanding chemical resistance, thermal stability, and low friction coefficients. wikipedia.orgadtech.co.uk The introduction of functional groups and specific architectural features, such as those offered by this compound, allows for the development of tailored fluoropolymers with enhanced properties for specialized applications.

This compound can serve as a key building block for creating fluoropolymers with precisely controlled properties. The bromine atom provides a reactive site for polymerization or for post-polymerization modification. For instance, it can be used in radical polymerization processes to introduce perfluoroether side chains onto a polymer backbone. fluoropolymers.eu

The incorporation of perfluoroether segments can impart a unique combination of properties to the resulting polymer:

Flexibility and Low-Temperature Performance: The ether linkages in the perfluoroether chain introduce flexibility compared to rigid perfluoroalkane chains, which can lower the glass transition temperature of the polymer. nih.gov

Gas Permeability: Perfluoroether-containing polymers often exhibit high gas permeability, a desirable property for applications such as gas separation membranes.

Optical Properties: Fluoropolymers generally have low refractive indices, and the incorporation of perfluoroether segments can further tailor these optical characteristics for applications in optics and photonics. fluoropolymers.eu

Table 2: Potential Properties of Fluoropolymers Modified with Perfluoroether Side Chains

| Property | Influence of Perfluoroether Side Chain | Potential Application |

| Flexibility | Increased due to ether linkages | Elastomers, flexible coatings |

| Chemical Resistance | Maintained due to high fluorine content | Seals, gaskets in harsh environments |

| Surface Energy | Lowered, leading to hydrophobicity and oleophobicity | Anti-fouling coatings, non-stick surfaces |

| Gas Permeability | Enhanced | Gas separation membranes |

| Refractive Index | Lowered | Optical fibers, anti-reflective coatings |

The surface properties of materials are often critical for their performance. Grafting is a powerful technique to modify the surface of a substrate without altering its bulk properties. researchgate.net this compound is an ideal candidate for surface grafting onto various polymer substrates.

The "grafting-from" approach involves initiating a polymerization from active sites on the surface of a material. In this context, the bromo-perfluoroether can be used to initiate a radical polymerization of other monomers, creating polymer brushes with a perfluoroether anchor. Conversely, in the "grafting-to" method, pre-formed polymers with reactive end groups are attached to a surface. nih.gov The bromine atom on this compound can be converted to a reactive functional group suitable for this purpose.

Surface modification with perfluoroether chains can lead to surfaces with extremely low surface energy, resulting in superhydrophobic and oleophobic properties. nih.gov This is highly desirable for applications such as self-cleaning surfaces, anti-icing coatings, and biomedical devices where protein adhesion needs to be minimized.

Contributions to Novel Fluoroether Electrolyte Systems for Energy Storage Devices

Research into fluoroether and perfluoropolyether (PFPE) based electrolytes for energy storage devices, particularly lithium-ion batteries, is an active area of investigation. The primary motivation for using these materials is to develop non-flammable electrolytes that can improve battery safety and longevity. acs.org Functionalized PFPEs have been shown to solvate lithium salts and conduct lithium ions, making them viable as electrolyte components. acs.org

However, the synthesis of these advanced electrolytes typically originates from PFPEs with functional groups such as carboxylic acids or alcohols. acs.org These groups are often converted into other functionalities to optimize electrolyte properties. There is no specific mention in the reviewed literature of utilizing this compound as a starting material or additive in these systems. The role of a bromo-functionalized perfluoroether in this context remains speculative without direct research evidence.

Development of Advanced Fluorinated Surfactant Systems

Fluorinated surfactants, particularly those based on PFPEs, are known for their exceptional ability to lower surface tension and their stability in harsh chemical and thermal environments. The synthesis of such surfactants often involves the chemical modification of a PFPE backbone. acs.org For instance, PFPEs with carboxylic acid end groups can be converted to amides to create novel surfactant structures.

While this compound possesses a perfluorinated structure characteristic of fluorosurfactants, its specific use in the development of advanced surfactant systems is not detailed in the available literature. It is plausible that the bromo- group could be used as a reactive handle for further chemical modification to produce a surfactant molecule, but published research to this effect is not available.

Potential in High-Performance Coatings, Lubricants, and Sealants derived from PFPE chemistry

Perfluoropolyethers are well-established as high-performance lubricants, coatings, and sealants, especially in demanding applications within the aerospace and electronics industries. Their utility stems from their excellent thermal and chemical stability. acs.org The modification of PFPEs to include various functional end-groups can enhance their properties, such as adhesion to surfaces or compatibility with other materials. acs.org

A patent exists for perfluoropolyethers with brominated end groups, indicating their use as additives to improve the processability of fluoroelastomers. google.com This suggests a potential role for bromo-functionalized PFPEs in polymer and coatings technology. However, specific research or data on the application of this compound for creating high-performance coatings, lubricants, or sealants is not present in the public domain. Research in this area has focused on PFPE-based polyurethane oligomers as safer alternatives to long-chain perfluoroalkyl substances for creating water and oil repellent coatings. nih.gov

Theoretical and Computational Chemistry Studies of 1 Bromoperfluoro 2,5,8 Trioxanonane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1-Bromoperfluoro-2,5,8-trioxanonane. DFT studies can elucidate the electronic structure, reactivity, and stability of this compound. Key areas of investigation would include the calculation of molecular orbitals (HOMO and LUMO) to understand its electrophilic and nucleophilic character, and the mapping of the electrostatic potential to identify regions susceptible to chemical attack.

For instance, DFT calculations could predict the bond dissociation energy of the C-Br bond, a critical parameter for understanding its stability and potential degradation pathways. Studies on other PFAS have utilized DFT to investigate reaction mechanisms, such as the oxidation of perfluorooctane (B1214571) sulfonate (PFOS), by comparing calculated activation energies with experimental data. acs.org This approach would be directly applicable to understanding the reactivity of the bromine atom in this compound.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -11.5 eV | Indicates susceptibility to oxidation |

| LUMO Energy | -0.8 eV | Indicates susceptibility to reduction |

| C-Br Bond Dissociation Energy | 280 kJ/mol | Reflects the stability of the bromine substituent |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility |

Note: The values in this table are hypothetical and serve as illustrative examples of what could be obtained from DFT calculations.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For a more precise determination of the electronic structure, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, provide benchmark-quality data on molecular geometries, vibrational frequencies, and thermochemical properties. These high-accuracy calculations are particularly valuable for validating results from more approximate methods like DFT and for providing reliable data where experimental measurements are unavailable. The development of general force fields for perfluoroethers often relies on ab initio calculations to derive accurate partial charges and intramolecular potentials. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The flexible ether linkages in this compound allow for a wide range of conformations that can influence its physical properties and interactions with other molecules. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules over time. By simulating the motion of atoms and molecules, MD can provide insights into the preferred conformations, the dynamics of conformational changes, and the nature of intermolecular interactions.

The development of accurate force fields is crucial for meaningful MD simulations of perfluoroethers. researchgate.net These force fields are parameterized using a combination of quantum mechanical calculations and experimental data to describe the bonded and non-bonded interactions within the system. MD simulations have been successfully applied to study the behavior of various PFAS, including their aggregation at interfaces and diffusion in different environments. isef.netnih.gov For this compound, MD simulations could be used to understand its behavior in different solvents or its interaction with biological membranes.

Reaction Pathway Prediction and Mechanism Elucidation via Computational Approaches

Computational chemistry offers powerful tools to predict and elucidate reaction mechanisms, providing a level of detail that is often difficult to obtain experimentally. For this compound, computational methods can be used to explore potential reaction pathways, such as its atmospheric degradation or its transformation under specific chemical conditions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states and intermediates, and calculate activation barriers. This information is critical for understanding the kinetics and thermodynamics of a reaction. For example, DFT calculations have been used to investigate the reductive defluorination of PFOA, providing insights into potential degradation mechanisms. isef.net A similar approach could be used to study the debromination or other reactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Perfluoroether Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. For perfluoroether derivatives, QSAR models can be developed to predict properties such as toxicity, environmental fate, and transport. nih.gov

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that encode structural, electronic, and physicochemical features. Recent studies have developed QSAR models to predict the binding of PFAS to proteins like human transthyretin. nih.gov Such models have identified key structural features that influence binding affinity. While specific QSAR models for this compound may not exist, it could be included in the development of broader QSAR models for halogenated perfluoroethers. The insights from such models can guide the design of safer alternatives.

Table 2: Example of Molecular Descriptors Used in QSAR for Perfluoroethers

| Descriptor Type | Example Descriptor | Relevance |

| Constitutional | Molecular Weight | Size of the molecule |

| Topological | Wiener Index | Branching and shape of the molecule |

| Geometric | Molecular Surface Area | Interaction potential with other molecules |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

Computational Design and Screening of Novel Halogenated Perfluoroether Systems for Targeted Applications

The principles of computational chemistry can be proactively used to design and screen novel halogenated perfluoroether systems with desired properties. This "in silico" design process can significantly accelerate the discovery of new materials for specific applications, while also considering their potential environmental and toxicological impact.

By systematically modifying the structure of a parent molecule like this compound and calculating the properties of the resulting virtual compounds, researchers can identify candidates with enhanced performance or reduced undesirable characteristics. For example, computational screening could be used to find derivatives with optimal dielectric properties for electronic applications or with specific solubility characteristics for use as solvents. The computational design of molecules with specific halogen bonding characteristics is an active area of research. nih.gov This approach allows for the rational design of molecules with tailored intermolecular interactions.

Environmental and Sustainability Considerations in Perfluorinated Ether Research

Research into Enhanced Degradation Pathways for Structurally Related Fluorinated Compounds

The robust nature of the carbon-fluorine bond makes many perfluorinated compounds resistant to natural degradation processes. However, research has identified several promising pathways to enhance the degradation of structurally related fluorinated compounds, including per- and polyfluoroalkyl ether substances (ether PFAS).

One area of investigation is aerobic biotransformation . Studies have shown that the presence of an ether linkage can be a point of vulnerability for microbial attack. mdpi.com For biodegradation to occur, it is often necessary for the compound to have a non-fluorinated section, such as a -CH2- moiety, adjacent to the ether bond. acs.org This allows for enzymatic action, often by monooxygenases, which can cleave the ether bond and initiate the degradation process. mdpi.comacs.org The introduction of a double bond (C=C) near the ether linkage can also enhance biodegradability. acs.org

Degradation by hydrated electrons is another effective method. This reductive process can lead to the cleavage of both C-F and C-O bonds. elsevier.comrsc.orgacs.orgearthshiftglobal.com The presence of ether oxygen atoms can influence the bond dissociation energies of adjacent C-F bonds, in some cases making C-O bond cleavage a more favorable degradation pathway. elsevier.comrsc.orgacs.orgearthshiftglobal.com This can lead to the formation of unstable perfluoroalcohols and promote more extensive defluorination. elsevier.comrsc.orgacs.orgearthshiftglobal.com

Decomposition via electron beam has also been explored. This high-energy approach can induce chain scission in polyperfluorinated ethers, leading to a reduction in molecular weight and the formation of smaller, more manageable molecules. researchgate.neticca-chem.org The end groups of the polymer chain can significantly influence the degradation products. researchgate.neticca-chem.org

Hydrothermal treatment presents a powerful technology for the complete mineralization of PFAS, including those with ether linkages. acs.orgscholaris.ca Under high temperature and pressure, often with the addition of an alkali, these compounds can be broken down into less harmful substances like fluoride (B91410) ions and carbon dioxide. rsc.orgscholaris.ca

Development of "Degradable" Fluorinated Polymer Architectures Utilizing Designed Linkages (e.g., ester bonds)

A key strategy in designing more environmentally friendly fluorinated materials is the incorporation of "weak links" into the polymer backbone that can be intentionally cleaved to facilitate degradation. The inclusion of ester bonds is a particularly promising approach. acs.orgicca-chem.org

Recent research has led to the development of a new class of fluorinated polyesters that demonstrate significantly accelerated degradation compared to their non-fluorinated equivalents. acs.orgicca-chem.org These polymers are designed to be more susceptible to nucleophilic attack, particularly by strong bases, which can break the ester linkages and decompose the polymer. greenncap.com This process not only breaks down the polymer but also allows for the potential recovery of fluorine. acs.orgicca-chem.org

The strategic placement of these degradable linkages allows for a more controlled end-of-life for these materials, moving away from the "forever chemical" paradigm. acs.orgicca-chem.org This approach is a cornerstone of creating a more circular economy for fluorinated materials.

Strategies for Fluorine Recovery and Circular Economy Principles in Fluorinated Materials Science

The concept of a circular economy for fluorinated materials is gaining traction, with a focus on recovering and reusing fluorine from waste streams. This approach not only reduces environmental contamination but also preserves valuable fluorine resources. mdpi.comelsevier.comeuropa.eu

Several technologies are being developed and refined for fluorine recovery:

Hydrothermal Treatment: As mentioned previously, this process can break down fluoropolymers and other PFAS, releasing fluorine as fluoride ions in the aqueous solution. acs.orgrsc.orgresearchgate.netscholaris.carsc.org These fluoride ions can then be recovered and potentially used as a feedstock for producing new fluorochemicals.

Pyrolysis: This thermal decomposition process, carried out in an inert atmosphere, can break down fluoropolymers into their constituent monomers or other smaller fluorinated molecules. rsc.orgwbcsd.orgmdpi.com These recovered monomers can then be purified and re-polymerized. earthshiftglobal.com

Mechanochemical Methods: A novel approach involves the use of ball-milling to break down fluoropolymers in the presence of certain reagents, such as potassium phosphate. mdpi.comeuropa.eu This solid-state reaction can effectively defluorinate the polymer, and the resulting fluoride can be recovered for use in synthesizing other valuable fluorochemicals. mdpi.comeuropa.eu

Chemical Recycling: Research is ongoing to develop chemical processes that can selectively cleave the bonds in fluoropolymers to recover valuable monomers or other chemical building blocks. elsevier.comacs.org This "up-cycling" approach aims to create a closed-loop system for fluorinated materials. earthshiftglobal.com

These strategies are essential for minimizing the environmental footprint of fluorinated materials and moving towards a more sustainable model of production and consumption. elsevier.comlifecycleinitiative.org

Lifecycle Assessment Methodologies for Novel Perfluorinated Compounds in Materials Applications

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal or recycling. greenncap.com For novel perfluorinated compounds like 1-Bromoperfluoro-2,5,8-trioxanonane, conducting a comprehensive LCA presents unique challenges due to data gaps. mdpi.com

The application of LCA to emerging contaminants like novel PFAS is still in its early stages. mdpi.comacs.org Key challenges include:

Data Availability: For new chemical substances, there is often a lack of comprehensive data on their synthesis, use, and environmental fate, which is crucial for a thorough LCA. mdpi.com

Methodological Variations: There can be significant variations in how LCAs are conducted for emerging contaminants, making it difficult to compare results across different studies. mdpi.com

Uncertainty: The inherent uncertainties associated with predicting the long-term environmental impacts of new chemicals need to be carefully considered and addressed in the LCA framework. mdpi.com

To address these challenges, researchers are developing prospective LCA frameworks. youtube.comresearchgate.net These frameworks aim to model the potential environmental impacts of a technology or chemical at an early stage of development, even with limited data. youtube.comresearchgate.net For novel fluorinated compounds, a proposed LCA framework involves:

Goal and Scope Definition: Clearly defining the purpose of the assessment, the functional unit (e.g., the performance of the material in a specific application), and the system boundaries (what is included in the analysis). rsc.org

Life Cycle Inventory (LCI): Compiling data on all the inputs (raw materials, energy) and outputs (emissions, waste) associated with the compound's life cycle. This is often the most challenging step for novel substances. researchgate.net

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts based on the LCI data. This may involve using models to predict the transformation and fate of the novel compound in the environment. icca-chem.orgrsc.org

Interpretation: Analyzing the results to identify environmental hotspots and areas for improvement. rsc.org

Frameworks like the one proposed for PFAS, which considers the transformation of primary emitted substances into persistent terminal degradation products, can provide a useful model for assessing the long-term impacts of novel perfluorinated ethers. icca-chem.orgrsc.org

Minimizing Environmental Footprint in the Synthesis and Industrial Application of Perfluorinated Ethers and their Derivatives

Reducing the environmental impact of producing and using perfluorinated ethers is a critical aspect of sustainable chemistry. This involves applying the principles of green chemistry to both the synthesis and application phases.

Greener Synthesis Strategies:

Process Optimization: Improving reaction efficiency and minimizing the generation of byproducts can significantly reduce the environmental footprint of fluorochemical production. acs.org

Use of Safer Solvents: Traditional organic solvents used in chemical synthesis can be hazardous. Research is focused on replacing these with more environmentally benign alternatives. elsevier.com

Water: As a non-toxic and non-flammable solvent, water is an ideal medium for many chemical reactions. elsevier.com

Supercritical CO2: This can be a "green" replacement for volatile organic solvents in certain applications, although its solvent properties may need to be enhanced with surfactants. researchgate.net

Fluorous Biphasic Systems: Utilizing highly fluorinated solvents that are immiscible with organic solvents can allow for easy separation of catalysts and products, reducing waste. elsevier.com

Alternative Reagents: Developing synthetic routes that avoid the use of hazardous or ozone-depleting reagents is a key goal. For example, methods for synthesizing difluoromethyl ethers using non-ozone-depleting sources are being explored. youtube.com

Sustainable Industrial Applications:

Substitution: Where possible, replacing perfluorinated ethers with fluorine-free alternatives that have a lower environmental impact is a primary strategy. acs.org

Contained Use and Recovery: In applications where perfluorinated ethers are essential, ensuring their contained use and developing efficient recovery and recycling processes for end-of-life products is crucial. acs.org

Designing for Degradability: As discussed in section 7.2, incorporating degradable linkages into the molecular structure can facilitate a more controlled and environmentally friendly end-of-life.

By integrating these green chemistry and engineering principles, the chemical industry can work towards minimizing the environmental footprint of perfluorinated ethers and their derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Bromoperfluoro-2,5,8-trioxanonane, and how can purity be optimized?

- Methodology : Synthesis typically involves fluorination of precursor ethers using sulfur tetrafluoride (SF₄) or electrochemical fluorination, followed by bromination via radical or nucleophilic substitution. Purification requires fractional distillation under inert conditions due to its volatility and moisture sensitivity. Analytical techniques like gas chromatography (GC) with mass spectrometry (MS) or fluorine-specific detectors ensure purity >98% .

- Key Considerations : Trace oxygen or water can lead to decomposition; thus, Schlenk-line techniques or glovebox setups are critical.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Recommended Methods :

| Technique | Application |

|---|---|

| ¹⁹F NMR | Confirms perfluorinated chain integrity and bromine position |

| FTIR | Identifies C-F (1100–1250 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches |

| HRMS | Validates molecular ion ([M]⁻) and isotopic patterns for Br |

Q. What safety protocols are essential for handling this compound in the lab?

- Protocols : Use fume hoods, PFAS-resistant gloves (e.g., Viton), and avoid glassware with scratches (prevents adhesion). Store in PTFE-lined containers under nitrogen. Emergency spill kits should include activated carbon for PFAS adsorption .

Advanced Research Questions

Q. How can environmental persistence and degradation pathways of this compound be systematically evaluated?

- Experimental Design :

- Hydrolysis/Photolysis : Expose to UV-Vis light (254–365 nm) in aqueous matrices (pH 3–11) and monitor via LC-MS/MS for defluorination or bromine displacement products.

- Microbial Degradation : Use soil/water microcosms spiked with ¹³C-labeled compound to track mineralization (δ¹³CO₂ analysis).

Q. How should researchers address contradictions in reactivity data (e.g., conflicting nucleophilic substitution rates)?

- Resolution Strategies :

- Control Experiments : Test for trace nucleophiles (e.g., OH⁻) or solvent impurities (e.g., H₂O in DMF) using Karl Fischer titration.

- Cross-Method Validation : Compare kinetic data from conductometry, ¹⁹F NMR kinetics, and computational modeling (DFT) to isolate experimental artifacts .

Q. What experimental frameworks are suitable for studying interactions with biological macromolecules (e.g., proteins)?

- Approach :

- Fluorine-Tagged Assays : Use ¹⁹F NMR or fluorescence quenching to monitor binding to serum albumin or DNA.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict bioaccumulation potential.

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.